molecular formula C16H22N2O3S B2969087 Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone CAS No. 433260-64-1

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone

Cat. No. B2969087
CAS RN: 433260-64-1
M. Wt: 322.42
InChI Key: HHBBIAYAVMQDCE-UHFFFAOYSA-N
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Description

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone is a chemical compound with a complex structure. It contains a piperidine ring (a five-membered nitrogen heterocycle) and a phenyl ketone group. The presence of both these moieties makes it an interesting scaffold for drug discovery .

Scientific Research Applications

Enamine Chemistry

Studies on the reaction of enamino ketones, derived from acetylacetone and secondary amines including piperidine and pyrrolidine, with aryl isocyanates have been conducted. These reactions produce 1:2 adducts, leading to 3,5-diarylcarbamoyl derivatives in the presence of phenyl, p-chlorophenyl, and p-tolyl isocyanate. Such research highlights the application of piperidyl and pyrrolidinyl groups in the synthesis of complex organic compounds and their potential for generating novel chemical entities with specific functions (Tsuge & Inaba, 1973).

Metal-Catalyzed Synthesis

The regioselective synthesis of piperidinones through metal-catalyzed ring expansion-carbonylation reactions demonstrates the utility of these compounds in organometallic chemistry. Cobalt and ruthenium carbonyl catalysis facilitates the novel rearrangement of heterocyclic nitrogen ketones to lactams, showcasing the significance of piperidyl ketones as intermediates in synthesizing complex cyclic compounds with high yields (Wang & Alper, 1992).

Anion Binding Properties

Research involving the synthesis of calix[4]pyrroles from p-hydroxyacetophenone and pyrrole, leading to derivatives with deep cavities and fixed walls, indicates the relevance of pyrrolidinyl and phenyl groups in creating molecules with specific anion binding properties. These molecules show a varied affinity for small anions, indicating the potential for developing selective sensors or extraction agents (Anzenbacher et al., 1999).

Catalytic Asymmetric Synthesis

The asymmetric 1,4-addition of organoboronic acids catalyzed by rhodium complexes using phenylboronic acid and alpha,beta-unsaturated ketones illustrates the application of piperidyl phenyl ketones in catalytic asymmetric synthesis. This process highlights the use of piperidyl ketones in developing chiral catalysts for stereoselective chemical reactions (Hayashi et al., 2002).

Mechanism of Action

Without direct information on this compound, we can speculate that its mechanism of action might involve interactions with biological targets (e.g., enzymes, receptors, or proteins). Docking studies could provide insights into potential binding sites and interactions .

properties

IUPAC Name

piperidin-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(17-10-2-1-3-11-17)14-6-8-15(9-7-14)22(20,21)18-12-4-5-13-18/h6-9H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBBIAYAVMQDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone

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